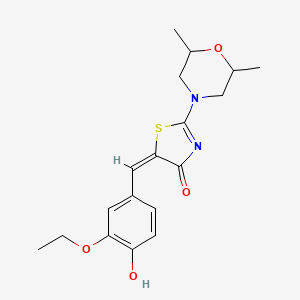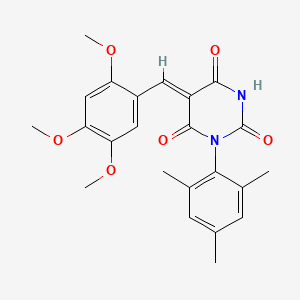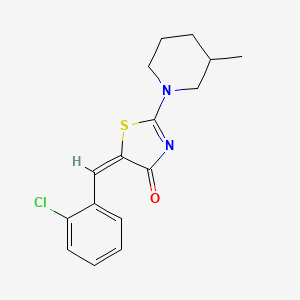
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various ailments and has gained significant attention in recent years due to its potential health benefits.
Mecanismo De Acción
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one's mechanism of action is complex and involves multiple pathways. It has been shown to inhibit the activation of transcription factors, such as NF-κB, which are involved in the inflammatory response. This compound also activates various enzymes that are involved in the antioxidant defense system, including superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting the growth of cancer cells, and improving cognitive function. It has also been shown to have a positive effect on cardiovascular health by reducing inflammation and improving lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high stability, and availability. However, it also has some limitations, including its poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for curcumin research, including the development of more effective delivery methods to improve bioavailability, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a natural food preservative.
In conclusion, curcumin is a naturally occurring compound with potential health benefits. Its mechanism of action is complex and involves multiple pathways. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for curcumin research, including the development of more effective delivery methods and the investigation of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one can be synthesized using various methods, including extraction from the Curcuma longa plant, chemical synthesis, and biotransformation. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation involves the use of microorganisms to convert ferulic acid to curcumin.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to have a positive effect on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17(20)21)6-8-15(11)19/h1-9,19H/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUHKWHSAQWFE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)
![3-(2-furylmethyl)-5-methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylpropylidene)hydrazone]](/img/structure/B5909783.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)

![5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909816.png)

![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
